

# Application Notes and Protocols for Envonalkib in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Envonalkib** (also known as TQ-B3139 or CT-711) is a potent, second-generation small molecule tyrosine kinase inhibitor (TKI).[1] It primarily targets Anaplastic Lymphoma Kinase (ALK), ROS1, and c-Met, which are key drivers in certain types of cancer, most notably Non-Small Cell Lung Cancer (NSCLC).[1][2] Developed by Chia Tai Tianqing Pharmaceutical Group, **Envonalkib** has demonstrated significant anti-tumor activity in clinical trials, outperforming first-generation inhibitors like crizotinib, particularly in patients with ALK-positive NSCLC.[3][4][5] Its ability to penetrate the blood-brain barrier also makes it a promising agent for treating and preventing brain metastases.[3]

These application notes provide a comprehensive guide for the utilization of **Envonalkib** in preclinical in vivo mouse models of cancer, offering recommended starting concentrations, detailed experimental protocols, and an overview of its mechanism of action.

### **Mechanism of Action**

**Envonalkib** exerts its anti-tumor effects by inhibiting the phosphorylation of key signaling proteins. By binding to the ATP-binding pocket of ALK, ROS1, and c-Met, **Envonalkib** blocks their kinase activity, thereby inhibiting downstream signaling pathways crucial for cancer cell proliferation, survival, and migration.[1]



## Signaling Pathways Inhibited by Envonalkib

**Envonalkib**'s therapeutic efficacy stems from its ability to simultaneously block multiple oncogenic signaling cascades. The primary pathways affected are:

- ALK Signaling Pathway: In cancers like ALK-positive NSCLC, a chromosomal rearrangement leads to the fusion of the ALK gene with another gene (e.g., EML4), resulting in a constitutively active ALK fusion protein. This drives downstream pathways such as the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT-mTOR, and JAK-STAT pathways, promoting cell proliferation and survival. **Envonalkib** directly inhibits the kinase activity of the ALK fusion protein, shutting down these oncogenic signals.
- ROS1 Signaling Pathway: Similar to ALK, chromosomal rearrangements involving the ROS1
  gene can lead to fusion proteins with constitutive kinase activity. These fusion proteins
  activate similar downstream signaling pathways as ALK, including the PI3K-AKT-mTOR and
  MAPK pathways. Envonalkib's inhibition of ROS1 kinase activity is beneficial in cancers
  driven by these fusions.
- c-Met Signaling Pathway: The c-Met receptor tyrosine kinase and its ligand, Hepatocyte
  Growth Factor (HGF), play a role in tumor growth, invasion, and metastasis. Aberrant c-Met
  signaling can be a primary oncogenic driver or a mechanism of acquired resistance to other
  targeted therapies. Envonalkib's ability to inhibit c-Met can overcome this resistance
  mechanism and provide broader anti-tumor activity.





Click to download full resolution via product page





Click to download full resolution via product page





Click to download full resolution via product page

# Recommended Concentration of Envonalkib for In Vivo Mouse Models

While specific preclinical data on the dosage of **Envonalkib** in mouse models is not extensively published, based on standard practices for TKIs in xenograft models, a starting dose range is recommended for efficacy studies. It is crucial to perform a dose-range-finding study to determine the Maximum Tolerated Dose (MTD) in the specific mouse strain and tumor model being used.

Table 1: Recommended Starting Doses for Envonalkib in Mouse Models



| Parameter            | Recommendation                              | Notes                                                             |  |
|----------------------|---------------------------------------------|-------------------------------------------------------------------|--|
| Starting Dose Range  | 25 - 100 mg/kg                              | To be administered orally (p.o.)                                  |  |
| Dosing Frequency     | Once or twice daily (QD or BID)             | Dependent on pharmacokinetic and tolerability studies             |  |
| Administration Route | Oral gavage (p.o.)                          | Most common route for preclinical TKI studies                     |  |
| Formulation Vehicle  | 0.5% (w/v) methylcellulose in sterile water | A common vehicle for oral administration of hydrophobic compounds |  |

## **Experimental Protocols**

The following are detailed protocols for key experiments involving the use of **Envonalkib** in in vivo mouse models.

## Protocol 1: Determination of Maximum Tolerated Dose (MTD)

Objective: To determine the highest dose of **Envonalkib** that can be administered without causing dose-limiting toxicity.

#### Materials:

- Envonalkib
- Vehicle (e.g., 0.5% methylcellulose)
- 6-8 week old immunocompromised mice (e.g., BALB/c nude or NOD-SCID)
- Standard animal housing and monitoring equipment
- Oral gavage needles

#### Procedure:



- Animal Acclimatization: Allow mice to acclimate to the facility for at least one week before the start of the experiment.
- Group Allocation: Randomly assign mice to several dose groups (e.g., 25, 50, 100, 150 mg/kg) and a vehicle control group (n=3-5 mice per group).
- Drug Preparation: Prepare fresh formulations of Envonalkib in the chosen vehicle on each day of dosing.
- Dosing: Administer Envonalkib or vehicle via oral gavage once or twice daily for a predetermined period (e.g., 14-21 days).
- Monitoring: Monitor the mice daily for clinical signs of toxicity, including changes in body weight, behavior, posture, and grooming. Body weight should be recorded at least three times per week.
- Endpoint: The MTD is defined as the highest dose that does not result in greater than 20% body weight loss or significant clinical signs of toxicity.

## Protocol 2: In Vivo Efficacy Study in a Xenograft Model

Objective: To evaluate the anti-tumor efficacy of **Envonalkib** in a subcutaneous xenograft mouse model.

#### Materials:

- Cancer cell line with known ALK, ROS1, or c-Met alterations (e.g., H3122, H2228 for ALK; HCC78 for ROS1)
- 6-8 week old immunocompromised mice
- Matrigel (optional, for enhancing tumor take rate)
- Calipers for tumor measurement
- Envonalkib and vehicle

#### Procedure:

## Methodological & Application





- Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1-5 x 10<sup>6</sup> cells in 100-200 μL of PBS or media, with or without Matrigel) into the flank of each mouse.
- Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
- Randomization: When tumors reach a predetermined size (e.g., 100-200 mm<sup>3</sup>), randomize the mice into treatment and control groups (n=8-10 mice per group).
- Treatment: Begin treatment with Envonalkib at the predetermined dose(s) and schedule, alongside a vehicle control group.
- Data Collection: Continue to monitor tumor volume and body weight throughout the study.
- Endpoint: The study can be terminated when tumors in the control group reach a
  predetermined maximum size, or after a fixed duration. At the endpoint, tumors can be
  excised, weighed, and processed for further analysis (e.g., histology, western blotting).





Click to download full resolution via product page



## **Data Presentation**

All quantitative data from the in vivo studies should be summarized in tables for clear comparison.

Table 2: Example of Data Presentation for an In Vivo Efficacy Study

| Treatment<br>Group | Dose<br>(mg/kg) | Dosing<br>Schedule | Mean<br>Tumor<br>Volume at<br>Endpoint<br>(mm³) ±<br>SEM | Tumor<br>Growth<br>Inhibition<br>(%) | Mean Body<br>Weight<br>Change (%)<br>± SEM |
|--------------------|-----------------|--------------------|----------------------------------------------------------|--------------------------------------|--------------------------------------------|
| Vehicle<br>Control | -               | QD                 | 0                                                        |                                      |                                            |
| Envonalkib         | 25              | QD                 |                                                          | _                                    |                                            |
| Envonalkib         | 50              | QD                 |                                                          |                                      |                                            |
| Envonalkib         | 100             | QD                 |                                                          |                                      |                                            |

## Conclusion

**Envonalkib** is a promising TKI with potent activity against ALK, ROS1, and c-Met driven cancers. The protocols and recommendations provided here serve as a guide for researchers to design and execute robust in vivo studies to further evaluate its therapeutic potential. It is imperative to perform careful dose-finding studies and to tailor the experimental design to the specific research question and mouse model being utilized.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References







- 1. Envonalkib versus crizotinib for treatment-naive ALK-positive non-small cell lung cancer: a randomized, multicenter, open-label, phase III trial PMC [pmc.ncbi.nlm.nih.gov]
- 2. Envonalkib Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 3. sinobiopharm.com [sinobiopharm.com]
- 4. Envonalkib versus crizotinib for treatment-naive ALK-positive non-small cell lung cancer: a randomized, multicenter, open-label, phase III trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Oncological Breakthrough: Envonalkib Outperforms Crizotinib in Treating ALK-Positive Lung Cancer PharmaFeatures [pharmafeatures.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Envonalkib in In Vivo Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10827855#recommended-concentration-of-envonalkib-for-in-vivo-mouse-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com